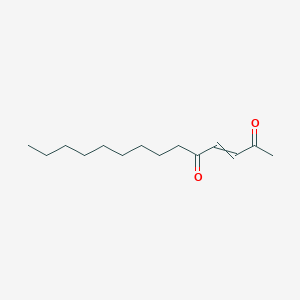
Tetradec-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-3-ene-2,5-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-3-ene-2,5-dione can be achieved through several methods. One common approach involves the photoadduct formation of cyclopentene and 3-acetoxy-2-cyclohexen-1-one, followed by bromination and retro-aldol cleavage . The resulting intermediate is then subjected to allylation and oxidation to yield the desired compound . The reaction conditions typically involve the use of palladium (II) chloride-copper (I) chloride as catalysts and basic conditions for intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradec-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond and ketone groups make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tetradec-3-ene-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetradec-3-ene-2,5-dione involves its interaction with various molecular targets. The double bond and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that further interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tetradec-3-ene-5,10-dione: Another compound with a similar structure but different reactivity.
Hexadec-3-ene-2,5-dione: A longer-chain analog with distinct properties.
Cyclohexene-2,5-dione: A cyclic analog with different chemical behavior.
Uniqueness
Tetradec-3-ene-2,5-dione is unique due to its specific structure, which combines a double bond with two ketone groups. This combination imparts distinct reactivity and makes it valuable in various applications, from synthesis to industrial production.
Properties
CAS No. |
90072-84-7 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradec-3-ene-2,5-dione |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-14(16)12-11-13(2)15/h11-12H,3-10H2,1-2H3 |
InChI Key |
WFDMYHJBPLZLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
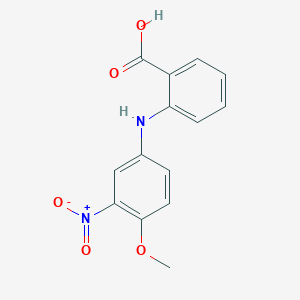
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)
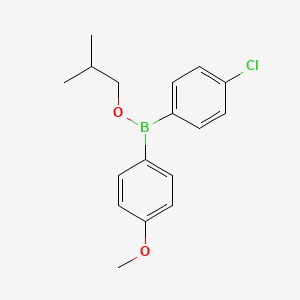
![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
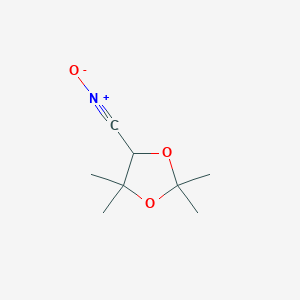
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
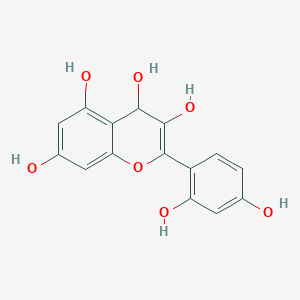
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
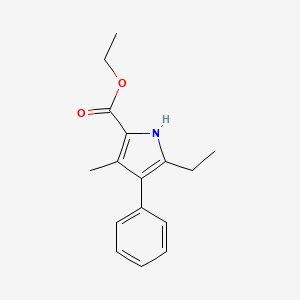

![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
